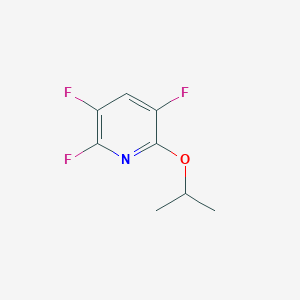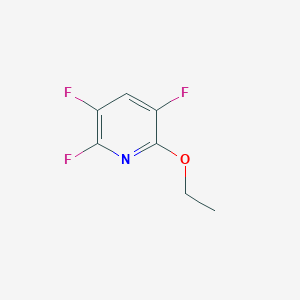
2-Morpholino-3,5,6-trifluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-3,5,6-trifluoropyridine (2M3F6P) is a synthetic compound that has found many applications in scientific research. It is a versatile chemical reagent that has been used in various chemical synthesis methods, and has been studied for its biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Morpholino-3,5,6-trifluoropyridine involves the reaction of 2-chloro-3,5,6-trifluoropyridine with morpholine in the presence of a base.
Starting Materials
2-chloro-3,5,6-trifluoropyridine, morpholine, base (such as potassium carbonate or sodium hydroxide)
Reaction
Add 2-chloro-3,5,6-trifluoropyridine to a reaction vessel, Add morpholine to the reaction vessel, Add a base to the reaction vessel, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract with a suitable solvent, Dry the organic layer over anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain the desired product
Wirkmechanismus
The mechanism of action of 2-Morpholino-3,5,6-trifluoropyridine is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This ability allows 2-Morpholino-3,5,6-trifluoropyridine to act as a catalyst in various chemical reactions. In addition, it is believed that the compound can act as an electron donor, which allows it to facilitate a variety of electron transfer reactions.
Biochemische Und Physiologische Effekte
2-Morpholino-3,5,6-trifluoropyridine has been studied for its biochemical and physiological effects. It has been found to have antioxidant activity, which means that it can help protect cells from damage caused by free radicals. In addition, it has been found to have anti-inflammatory activity, which means that it can help reduce inflammation in the body. Furthermore, it has been found to have antifungal activity, which means that it can help inhibit the growth of fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-Morpholino-3,5,6-trifluoropyridine has several advantages for use in laboratory experiments. It is a versatile chemical reagent that can be used in a variety of chemical reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to consider when using 2-Morpholino-3,5,6-trifluoropyridine in laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it is a strong acid, which can cause skin and eye irritation if not handled properly.
Zukünftige Richtungen
There are several potential future directions for 2-Morpholino-3,5,6-trifluoropyridine research. One potential direction is to study its effects on different types of cells and tissues, such as cancer cells and heart tissue. Another potential direction is to study its effects on different types of diseases, such as diabetes and Alzheimer’s disease. In addition, 2-Morpholino-3,5,6-trifluoropyridine could be studied for its potential use in drug delivery systems, such as nanoparticles and liposomes. Finally, 2-Morpholino-3,5,6-trifluoropyridine could be studied for its potential use in the synthesis of new drugs, such as antibiotics and antivirals.
Wissenschaftliche Forschungsanwendungen
2-Morpholino-3,5,6-trifluoropyridine has found many applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, such as β-carbolines, pyrrolo[2,3-d]pyrimidines, and 1,2,3-triazoles. It has also been used as a reagent for the synthesis of a variety of heterocyclic compounds, such as 1,2,3-triazoles, pyridines, and pyridazines. In addition, 2-Morpholino-3,5,6-trifluoropyridine has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrroles.
Eigenschaften
IUPAC Name |
4-(3,5,6-trifluoropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-6-5-7(11)9(13-8(6)12)14-1-3-15-4-2-14/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBWGCLWHDPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3,5,6-trifluoropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)
![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)

![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)

![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)

![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)




![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)